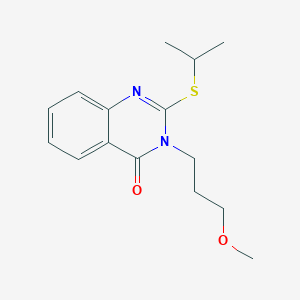
3-(3-Methoxypropyl)-2-propan-2-ylsulfanylquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methoxypropyl)-2-propan-2-ylsulfanylquinazolin-4-one, also known as MPQS, is a heterocyclic organic compound that belongs to the quinazolinone family. MPQS has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science.
Wirkmechanismus
The mechanism of action of 3-(3-Methoxypropyl)-2-propan-2-ylsulfanylquinazolin-4-one is not well understood. However, studies have shown that it exhibits potent anti-inflammatory and anti-cancer activities by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and thereby reduce inflammation. This compound has also been shown to induce apoptosis, a programmed cell death, in cancer cells by activating various signaling pathways involved in apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-(3-Methoxypropyl)-2-propan-2-ylsulfanylquinazolin-4-one in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(3-Methoxypropyl)-2-propan-2-ylsulfanylquinazolin-4-one. One potential area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of this compound as a potential therapeutic agent for the treatment of various diseases. Additionally, the use of this compound as a material in organic electronics is an area of research that shows promise.
Synthesemethoden
The synthesis of 3-(3-Methoxypropyl)-2-propan-2-ylsulfanylquinazolin-4-one involves the reaction of 2-amino-3-methoxypropylamine with 2-isopropylthio-4-chloroquinazoline in the presence of a base. The reaction yields this compound as a white crystalline solid with a melting point of 215-217°C. The purity of this compound can be enhanced using various purification techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(3-Methoxypropyl)-2-propan-2-ylsulfanylquinazolin-4-one has shown promising results in various scientific research applications. It has been studied for its potential as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neurological disorders. This compound has also been investigated for its use as a material in the field of organic electronics.
Eigenschaften
IUPAC Name |
3-(3-methoxypropyl)-2-propan-2-ylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-11(2)20-15-16-13-8-5-4-7-12(13)14(18)17(15)9-6-10-19-3/h4-5,7-8,11H,6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZXVIHMDAZWEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=CC=CC=C2C(=O)N1CCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylmethyl)ethanamine](/img/structure/B7563374.png)
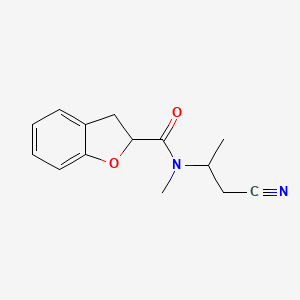
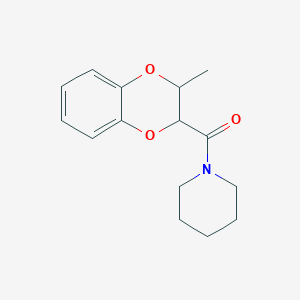



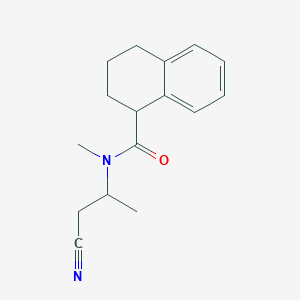
![[2-(Difluoromethylsulfanyl)pyridin-3-yl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7563423.png)

![N-[2-(2,6-dichloroanilino)-2-oxoethyl]-N-ethyl-2-phenyltriazole-4-carboxamide](/img/structure/B7563445.png)
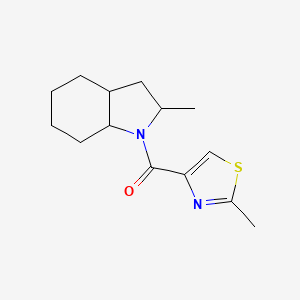
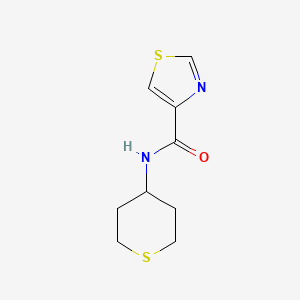
![2-[(2-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-piperidin-1-ylpropan-1-one](/img/structure/B7563461.png)
![2-(2-bicyclo[2.2.1]heptanyl)-N-[[2-(morpholin-4-ylsulfonylmethyl)phenyl]methyl]acetamide](/img/structure/B7563465.png)